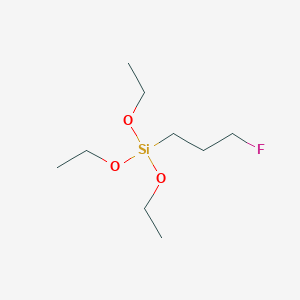
Triethoxy(3-fluoropropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(3-fluoropropyl)silane is an organosilicon compound with the molecular formula C9H21FO3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, such as its ability to form strong bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(3-fluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropyltrichlorosilane with ethanol in the presence of a base, such as pyridine, to produce this compound. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(3-fluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form polysiloxanes.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.
Substitution: Requires the presence of a suitable nucleophile and may be facilitated by catalysts or under reflux conditions.
Major Products
Silanols: Formed during hydrolysis.
Polysiloxanes: Result from condensation reactions.
Substituted Silanes: Produced through nucleophilic substitution.
Applications De Recherche Scientifique
Triethoxy(3-fluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism by which triethoxy(3-fluoropropyl)silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds, creating a robust network. This property is particularly valuable in applications requiring strong adhesion and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Triethoxy(3-chloropropyl)silane
- Triethoxy(3-aminopropyl)silane
Comparison
Triethoxy(3-fluoropropyl)silane is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased hydrophobicity and chemical resistance compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are desired.
Propriétés
Numéro CAS |
54655-52-6 |
|---|---|
Formule moléculaire |
C9H21FO3Si |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
triethoxy(3-fluoropropyl)silane |
InChI |
InChI=1S/C9H21FO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 |
Clé InChI |
UXRBHEQFVKYHRG-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCF)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


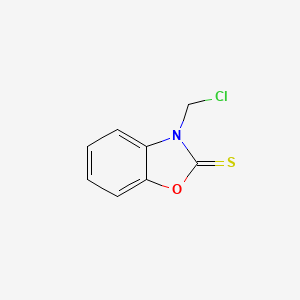
![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
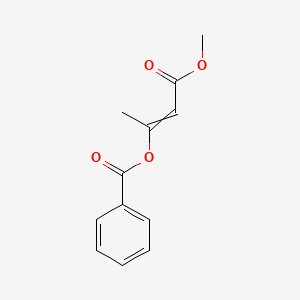
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
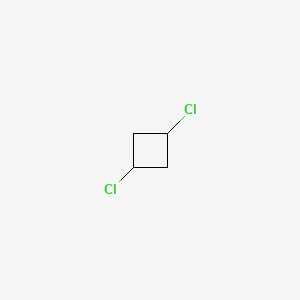

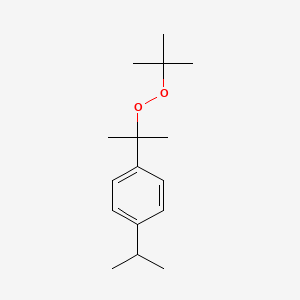
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
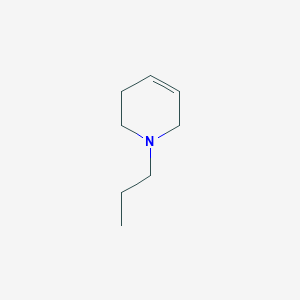
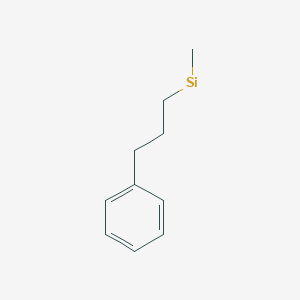
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

